molecular formula C8H8ClNO2 B13725561 Methyl 4-(chloromethyl)nicotinate CAS No. 1159883-17-6

Methyl 4-(chloromethyl)nicotinate

Cat. No.: B13725561
CAS No.: 1159883-17-6
M. Wt: 185.61 g/mol
InChI Key: RESAVGRQTSPJTK-UHFFFAOYSA-N
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Description

Methyl 4-(chloromethyl)nicotinate (CAS 1159883-17-6) is a nicotinic acid derivative with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . Structurally, it consists of a pyridine ring substituted with a methyl ester group at the 3-position and a chloromethyl (-CH₂Cl) group at the 4-position (Figure 1). This compound is of interest in pharmaceutical and agrochemical research due to the reactive chloromethyl group, which serves as a versatile site for further functionalization, such as nucleophilic substitution or cross-coupling reactions.

Figure 1: Structure of this compound.

Properties

CAS No.

1159883-17-6

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

methyl 4-(chloromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)7-5-10-3-2-6(7)4-9/h2-3,5H,4H2,1H3

InChI Key

RESAVGRQTSPJTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1)CCl

Origin of Product

United States

Preparation Methods

Chloromethylation of Methyl Nicotinate

One classical approach is the chloromethylation of methyl nicotinate at the 4-position. This can be achieved by reacting methyl nicotinate with formaldehyde and hydrochloric acid or other chloromethylating agents under acidic conditions. However, this method can suffer from side reactions and requires careful control of reaction parameters.

Halogenation Using Phosphorus Oxychloride

A more controlled method involves the use of phosphorus oxychloride (POCl3) to introduce chlorine functionalities selectively. While primarily used for converting hydroxyl or amide groups to chlorides, POCl3 can facilitate chloromethylation through activation of methyl groups adjacent to the pyridine ring.

Patent-Described Processes for Nicotinic Acid Derivatives

European Patent EP0968189B1 describes improved processes for preparing nicotinic acid derivatives, including halogenated esters. The process involves converting nicotinamides to nicotinic acids using nitrite salts under acidic conditions, allowing for high yields without extensive purification. Although this patent focuses on acids and amides, it provides insight into the preparation of halogenated nicotinic compounds and related intermediates.

Experimental Data and Stock Solution Preparation

While direct synthetic protocols for this compound are limited in open literature, stock solution preparation data for its hydrochloride salt are available, which is useful for downstream applications:

Stock Solution Concentration Volume for 1 mg Volume for 5 mg Volume for 10 mg
1 mM 4.5031 mL 22.5156 mL 45.0311 mL
5 mM 0.9006 mL 4.5031 mL 9.0062 mL
10 mM 0.4503 mL 2.2516 mL 4.5031 mL

This table provides practical guidelines for preparing solutions of this compound hydrochloride at various molarities for research purposes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chloromethyl)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitro group can lead to the formation of amines[][1].

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed[][1].

Major Products

Scientific Research Applications

Methyl 4-(chloromethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials[][1].

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The chloromethyl group and ester functionality differentiate Methyl 4-(chloromethyl)nicotinate from related nicotinate derivatives. Key analogs include:

Compound Name CAS Number Molecular Formula Substituents Similarity Score
Methyl 4-chloronicotinate hydrochloride 1351479-18-9 C₇H₆ClNO₂·HCl 4-Cl, 3-COOCH₃ 0.84
Ethyl 4-(chloromethyl)nicotinate 94015-09-5 C₉H₁₀ClNO₂ 4-CH₂Cl, 3-COOCH₂CH₃ N/A
Methyl 4-methylnicotinate 33402-75-4 C₈H₉NO₂ 4-CH₃, 3-COOCH₃ N/A
Methyl 6-chloro-4-methylnicotinate 1224464-97-4 C₈H₈ClNO₂ 6-Cl, 4-CH₃, 3-COOCH₃ N/A
Methyl 4-chloro-6-(trifluoromethyl)nicotinate 1211539-36-4 C₈H₅ClF₃NO₂ 4-Cl, 6-CF₃, 3-COOCH₃ N/A

Key Observations :

  • Substituent Position : The 4-position chloromethyl group in this compound contrasts with compounds like Methyl 4-chloronicotinate hydrochloride (4-Cl) and Methyl 6-chloro-4-methylnicotinate (6-Cl, 4-CH₃). Positional differences influence electronic properties and reactivity.
  • Ester Group : Ethyl 4-(chloromethyl)nicotinate (ethyl ester) differs in lipophilicity and hydrolysis kinetics compared to methyl esters .

Reactivity and Functionalization

  • Chloromethyl Group : The -CH₂Cl substituent in this compound is highly reactive, enabling nucleophilic substitution (e.g., with amines or thiols) or cross-coupling reactions. This contrasts with Methyl 4-methylnicotinate (4-CH₃), which lacks a reactive site for such transformations .
  • Hydrolysis Stability : Methyl nicotinate (3-COOCH₃) exhibits a hydrolysis half-life of >95 hours in human serum albumin (HSA), while esters with bulkier groups (e.g., tert-butyl) are more stable. The chloromethyl group may sterically hinder esterase activity, though direct data for this compound is lacking .

Q & A

How can researchers optimize the synthesis of Methyl 4-(chloromethyl)nicotinate to minimize by-products?

Basic Research Focus:
Synthetic protocols often start with pyridine derivatives (e.g., dimethyl pyridine dicarboxylate) and involve chlorination steps. Key parameters include reaction temperature, solvent choice (e.g., dichloromethane or THF), and stoichiometry of chlorinating agents (e.g., SOCl₂). For example, using controlled reflux conditions with thionyl chloride (SOCl₂) can reduce side reactions like over-chlorination .

Advanced Research Focus:
Optimization may involve kinetic studies to determine rate-limiting steps. Computational modeling (e.g., DFT calculations) can predict intermediates and transition states, guiding reagent selection. Parallel experiments using design of experiments (DoE) frameworks can identify critical parameters (e.g., molar ratios, reaction time) to maximize yield and purity .

What analytical methods are recommended for characterizing this compound and verifying its purity?

Basic Research Focus:

  • Chromatography: HPLC with UV detection (λ = 254 nm) or GC-MS using polar capillary columns (e.g., DB-5) can separate and quantify the compound from impurities .
  • Spectroscopy: ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) confirms structural integrity, with characteristic shifts for the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) and pyridine protons .

Advanced Research Focus:
High-resolution mass spectrometry (HRMS) provides exact mass verification, while 2D NMR techniques (e.g., COSY, HSQC) resolve complex splitting patterns in substituted pyridines. X-ray crystallography can definitively assign stereochemistry if crystalline derivatives are synthesized .

How does the chloromethyl substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Basic Research Focus:
The chloromethyl group is highly electrophilic due to the electron-withdrawing effect of the chlorine atom, making it reactive toward nucleophiles (e.g., amines, thiols). For instance, it can undergo SN2 reactions to form C–N or C–S bonds, useful for generating pharmacologically active derivatives .

Advanced Research Focus:
Kinetic isotope effect (KIE) studies and Hammett plots can elucidate the mechanism (SN1 vs. SN2). Solvent polarity and steric hindrance from the pyridine ring may modulate reactivity. For example, polar aprotic solvents (e.g., DMF) accelerate SN2 pathways, while bulky nucleophiles favor SN1 .

What in vitro models are suitable for evaluating the biological activity of this compound derivatives?

Basic Research Focus:

  • Enzyme Inhibition Assays: Measure IC₅₀ values against targets like kinases or acetylcholinesterase using fluorogenic substrates .
  • Cell Viability Assays: MTT or resazurin-based tests assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Focus:
Structure-activity relationship (SAR) studies compare derivatives with varied substituents (e.g., replacing chlorine with bromine or methyl groups). Molecular docking simulations predict binding modes to receptors like nicotinic acetylcholine receptors (nAChRs), guiding rational design .

How do structural analogs of this compound differ in reactivity and bioactivity?

Comparative Analysis Table:

Compound NameKey Structural DifferencesReactivity/Bioactivity Insights
Methyl 4-(hydroxymethyl)nicotinateHydroxymethyl instead of chloromethylLower electrophilicity; reduced SN2 reactivity
Methyl 4-(bromomethyl)nicotinateBromine replaces chlorineHigher leaving group ability; faster nucleophilic substitution
Ethyl 4-chloro-2-methylnicotinateEthyl ester; methyl at position 2Altered steric effects; modified receptor binding

Advanced Research Focus:
Quantitative structure-activity relationship (QSAR) models correlate substituent electronic parameters (e.g., Hammett σ values) with bioactivity. For example, electron-withdrawing groups at position 4 enhance receptor affinity due to increased polarization .

How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Basic Research Focus:

  • Reproducibility Checks: Validate assays under standardized conditions (e.g., pH, temperature, cell passage number).
  • Meta-Analysis: Compare datasets across studies to identify outliers or methodological discrepancies (e.g., differences in compound purity) .

Advanced Research Focus:
Machine learning algorithms can integrate heterogeneous data (e.g., IC₅₀, solubility, logP) to identify confounding variables. Collaborative inter-laboratory studies using identical batches of the compound reduce variability .

What safety protocols are critical when handling this compound in the lab?

Basic Research Focus:

  • Storage: Keep in airtight containers at 2–8°C, away from ignition sources. Chlorinated compounds are moisture-sensitive and may degrade hydrolytically .
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to prevent dermal or inhalation exposure .

Advanced Research Focus:
Monitor airborne concentrations with real-time gas sensors. Develop emergency response plans for spills, including neutralization with bases (e.g., sodium bicarbonate) to deactivate reactive chlorides .

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